molecular formula C11H14O3 B2931234 2-Hydroxy-3-(4-methylphenyl)butanoic acid CAS No. 1354961-66-2

2-Hydroxy-3-(4-methylphenyl)butanoic acid

Cat. No.: B2931234
CAS No.: 1354961-66-2
M. Wt: 194.23
InChI Key: OIRVHNSYMGLIKL-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(4-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H14O3 It is a derivative of butanoic acid, featuring a hydroxy group and a methylphenyl group

Scientific Research Applications

2-Hydroxy-3-(4-methylphenyl)butanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of “2-Hydroxy-3-(4-methylphenyl)butanoic acid” is not specified in the search results. The mechanism of action for a compound typically refers to its interactions at the molecular or cellular level, often involving specific enzymes or receptors .

Safety and Hazards

The safety and hazards associated with “2-Hydroxy-3-(4-methylphenyl)butanoic acid” are not specified in the search results. For accurate safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer or supplier .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(4-methylphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product . The reaction conditions typically include the use of a strong base such as sodium hydroxide and an organic solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(4-methylphenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.

Major Products Formed

    Oxidation: 2-Oxo-3-(4-methylphenyl)butanoic acid.

    Reduction: 2-Hydroxy-3-(4-methylphenyl)butanol.

    Substitution: 2-Chloro-3-(4-methylphenyl)butanoic acid.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-(4-methylphenyl)butanoic acid
  • 3-(4-Methoxyphenyl)butanoic acid
  • 2-Hydroxy-3-(4-chlorophenyl)butanoic acid

Uniqueness

2-Hydroxy-3-(4-methylphenyl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy group and the methylphenyl group allows for diverse chemical reactivity and potential biological activity .

Properties

IUPAC Name

2-hydroxy-3-(4-methylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-3-5-9(6-4-7)8(2)10(12)11(13)14/h3-6,8,10,12H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRVHNSYMGLIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)C(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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